Sodium undecyl sulphate
CAS No.: 1072-24-8
Cat. No.: VC21005946
Molecular Formula: C11H24NaO4S
Molecular Weight: 275.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1072-24-8 |
|---|---|
| Molecular Formula | C11H24NaO4S |
| Molecular Weight | 275.36 g/mol |
| IUPAC Name | sodium;undecyl sulfate |
| Standard InChI | InChI=1S/C11H24O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-15-16(12,13)14;/h2-11H2,1H3,(H,12,13,14); |
| Standard InChI Key | VFLHTHPKYMHBRF-UHFFFAOYSA-N |
| Isomeric SMILES | CCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
| SMILES | CCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
| Canonical SMILES | CCCCCCCCCCCOS(=O)(=O)O.[Na] |
Introduction
Chemical Structure and Identity
Sodium undecyl sulfate (CAS 1072-24-8) is an anionic surfactant with the molecular formula C₁₁H₂₃NaO₄S . Its chemical structure consists of a hydrophobic undecyl chain (C₁₁H₂₃) connected to a sulfate head group (SO₄⁻) with a sodium counterion (Na⁺). The compound has an IUPAC name of sodium;undecyl sulfate and is also known by several synonyms including sodium n-undecyl sulfate, undecyl sodium sulfate, and 1-undecanol hydrogen sulfate sodium salt .
The structural formula can be represented as CH₃(CH₂)₁₀OSO₃Na, with the InChI notation being InChI=1S/C11H24O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-15-16(12,13)14;/h2-11H2,1H3,(H,12,13,14);/q;+1/p-1 .
Physical and Chemical Properties
The physical and chemical properties of sodium undecyl sulfate are summarized in Table 1:
As an anionic surfactant, sodium undecyl sulfate exhibits amphiphilic properties with a hydrophobic tail and a hydrophilic head group, allowing it to reduce surface tension at interfaces and form micelles above its critical micelle concentration .
Synthesis and Production
The synthesis of sodium undecyl sulfate typically follows similar pathways to those used for other alkyl sulfates, particularly its more widely studied homolog, sodium dodecyl sulfate. The general production process involves:
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Esterification of the corresponding alcohol (1-undecanol) with sulfuric acid
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Subsequent neutralization (saponification) with sodium hydroxide
This process can be represented by the following reaction scheme:
C₁₁H₂₃OH + H₂SO₄ → C₁₁H₂₃OSO₃H + H₂O
C₁₁H₂₃OSO₃H + NaOH → C₁₁H₂₃OSO₃Na + H₂O
The synthesis conditions typically involve carefully controlled temperature and reactant proportions to maximize yield and purity . After synthesis, purification steps may include precipitation, filtration, and recrystallization to remove impurities such as sodium sulfate, which can form as a byproduct during the saponification reaction .
Applications and Uses
Sodium undecyl sulfate finds applications across various industries due to its surfactant properties. Its primary applications include:
Personal Care and Hygiene Products
Due to its emulsifying, foaming, and cleansing abilities, sodium undecyl sulfate is incorporated into:
Its mild cleansing properties make it suitable for use in formulations intended for sensitive skin compared to some other surfactants .
Industrial Applications
In industrial settings, sodium undecyl sulfate is utilized for:
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Detergents and cleaning formulations
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Emulsifiers for industrial processes
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Dispersing agents
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Oil and grease removal from surfaces
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Laboratory applications in biochemistry and molecular biology
Pharmaceutical Applications
In pharmaceutical formulations, sodium undecyl sulfate serves as:
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An excipient in drug delivery systems
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A solubilizing agent for poorly water-soluble drugs
Comparison with Sodium Dodecyl Sulfate
Sodium dodecyl sulfate (SDS) is the more widely studied homolog of sodium undecyl sulfate, differing only by one methylene (CH₂) group in the hydrocarbon chain. This comparison helps contextualize the properties and applications of sodium undecyl sulfate.
Table 2: Comparison of Sodium Undecyl Sulfate and Sodium Dodecyl Sulfate
Structural Differences and Impact on Properties
The one-carbon difference in the alkyl chain length between sodium undecyl sulfate and sodium dodecyl sulfate results in subtle but significant differences in their physicochemical properties:
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Solubility: Sodium undecyl sulfate generally exhibits higher water solubility than SDS due to its shorter hydrocarbon chain, which reduces hydrophobicity .
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Surface Activity: The critical micelle concentration (CMC) of sodium undecyl sulfate is expected to be higher than that of SDS (8.2 mM), as CMC typically decreases with increasing hydrocarbon chain length in homologous series of surfactants .
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Irritation Potential: The shorter chain length of sodium undecyl sulfate may contribute to somewhat milder irritation potential compared to SDS, making it potentially suitable for formulations intended for sensitive skin .
Recent Research Findings
Recent research on crystallization behavior of alkyl sulfates provides insights relevant to sodium undecyl sulfate, though most studies have focused on sodium dodecyl sulfate:
Research on novel hydrate forms has revealed that, like SDS, sodium undecyl sulfate may form different hydrated crystal structures depending on crystallization conditions. Specific solvent systems and cooling rates significantly affect crystal morphology, size distribution, and stability .
The crystallization behavior of these surfactants is of particular interest in industrial applications, where controlling crystal properties is essential for product performance and stability. Antisolvent crystallization using acetone has been shown to produce stable hydrate forms with well-defined crystal morphology in related compounds .
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